1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one 1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1251270-75-3
VCID: VC3056981
InChI: InChI=1S/C12H18N2OS/c13-8-10-1-4-14(5-2-10)12(15)7-11-3-6-16-9-11/h3,6,9-10H,1-2,4-5,7-8,13H2
SMILES: C1CN(CCC1CN)C(=O)CC2=CSC=C2
Molecular Formula: C12H18N2OS
Molecular Weight: 238.35 g/mol

1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one

CAS No.: 1251270-75-3

Cat. No.: VC3056981

Molecular Formula: C12H18N2OS

Molecular Weight: 238.35 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one - 1251270-75-3

Specification

CAS No. 1251270-75-3
Molecular Formula C12H18N2OS
Molecular Weight 238.35 g/mol
IUPAC Name 1-[4-(aminomethyl)piperidin-1-yl]-2-thiophen-3-ylethanone
Standard InChI InChI=1S/C12H18N2OS/c13-8-10-1-4-14(5-2-10)12(15)7-11-3-6-16-9-11/h3,6,9-10H,1-2,4-5,7-8,13H2
Standard InChI Key DMXSQGXMHYVDIT-UHFFFAOYSA-N
SMILES C1CN(CCC1CN)C(=O)CC2=CSC=C2
Canonical SMILES C1CN(CCC1CN)C(=O)CC2=CSC=C2

Introduction

Chemical Identity and Fundamental Properties

1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one, identified by CAS number 1251270-75-3, is a research compound with a molecular formula of C12H18N2OS and a molecular weight of 238.35 g/mol. The compound's IUPAC name is 1-[4-(aminomethyl)piperidin-1-yl]-2-thiophen-3-ylethanone, indicating its core structural elements. It is currently classified for research use only, with no approved human or veterinary applications.

The compound features several key structural elements that define its chemical identity. The piperidine ring serves as a core scaffold, with an aminomethyl substituent at the 4-position providing a basic center. This is connected via an amide linkage to an ethanone bridge, which in turn links to a thiophene ring, creating a molecule with diverse functional groups and potential binding capabilities.

Chemical Identifiers and Properties

Table 1 presents the comprehensive chemical identifiers and properties of the compound.

PropertyValue
CAS Number1251270-75-3
Product IDVC3056981
Molecular FormulaC12H18N2OS
Molecular Weight238.35 g/mol
IUPAC Name1-[4-(aminomethyl)piperidin-1-yl]-2-thiophen-3-ylethanone
Standard InChIInChI=1S/C12H18N2OS/c13-8-10-1-4-14(5-2-10)12(15)7-11-3-6-16-9-11
Standard InChIKeyDMXSQGXMHYVDIT-UHFFFAOYSA-N
SMILESC1CN(CCC1CN)C(=O)CC2=CSC=C2
PubChem Compound ID61787098

Structural Features and Chemical Characteristics

Core Structural Components

The compound consists of several key structural elements:

Structural Analysis and Implications

The combination of these structural elements creates a molecule with multiple potential interaction points for biological targets. The piperidine and thiophene rings provide hydrophobic surfaces for binding, while the amine and carbonyl groups offer hydrogen bonding capabilities. The relative positioning of these groups, facilitated by the ethanone bridge, may allow the compound to adopt conformations suitable for specific target interactions.

Analytical Characterization

The characterization of 1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one would typically employ various spectroscopic and analytical techniques, which are standard in confirming the structure and purity of organic compounds.

Spectroscopic Analysis

Key spectroscopic methods would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR would show characteristic signals for the thiophene protons (typically in the aromatic region), methylene protons adjacent to the carbonyl group, and the complex pattern of the piperidine ring protons.

    • 13C NMR would reveal the carbonyl carbon signal (typically around 170-180 ppm) and the distinct pattern of thiophene carbons.

  • Infrared (IR) Spectroscopy:

    • Expected to show characteristic absorption bands for the C=O stretching of the amide (approximately 1630-1650 cm-1).

    • N-H stretching vibrations from the primary amine would appear in the 3300-3500 cm-1 region.

  • Mass Spectrometry:

    • The molecular ion peak would correspond to the molecular weight of 238.35 g/mol.

    • Fragmentation patterns would likely show characteristic losses related to the thiophene and piperidine portions of the molecule.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) or gas chromatography (GC) would be employed to assess the purity of the compound and to monitor reactions during synthesis.

Mechanism of Action

The biological activity of 1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one would likely involve interactions with specific protein targets, facilitated by its heterocyclic rings and functional groups.

Molecular Docking Studies

In silico docking studies would be valuable for predicting the binding affinities of 1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one to potential target proteins such as enzymes or receptors involved in disease pathways.

Computational Approaches

Molecular docking studies could:

  • Identify Potential Binding Sites: Computational methods would help identify potential binding pockets in target proteins where the compound might interact with high affinity.

  • Predict Key Interactions: Docking simulations could reveal potential hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding strength and specificity.

  • Guide Structural Modifications: The insights gained from docking studies could inform the design of analogues with improved binding properties or selectivity for specific targets.

  • Prioritize Experimental Testing: Computational predictions could help prioritize the most promising applications for experimental validation, streamlining the drug discovery process.

Current Research Status and Future Directions

The compound 1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one is currently designated for research use only, indicating its role in early-stage investigation rather than applied therapeutic use.

Research Opportunities

Future research directions might include:

  • Comprehensive Pharmacological Profiling: Systematic testing against panels of receptors, enzymes, and other targets to identify specific biological activities.

  • Structure-Activity Relationship Studies: Development and testing of analogues with modifications to various portions of the molecule to understand which structural features are essential for activity.

  • Target Identification: Affinity chromatography, proteomics approaches, or computational methods to identify the specific molecular targets with which the compound interacts.

  • Formulation Development: Investigation of suitable formulations for delivery of the compound in experimental systems, addressing challenges related to solubility, stability, and bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator